Cas no 477548-18-8 (N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide)

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole and benzothiophene scaffold linked by a carboxamide group, with a nitro substituent enhancing its electronic properties. This structure confers potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific biological pathways. The nitro group may facilitate interactions with electron-rich biological targets, while the fused aromatic systems contribute to stability and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s synthetic versatility allows for further derivatization, enabling exploration of its applications in developing novel therapeutic agents or functional materials.
N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide structure
477548-18-8 structure
Product Name:N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
CAS No:477548-18-8
MF:C16H9N3O3S2
MW:355.390960454941
CID:6296534
PubChem ID:3425390
Update Time:2025-06-13

N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
    • AKOS024601379
    • 477548-18-8
    • F0866-0430
    • Oprea1_876682
    • N-(benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
    • Inchi: 1S/C16H9N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h1-8H,(H,17,18,20)
    • InChI Key: BXMIPXFHXXBFIB-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2=NC3C=CC=CC=3S2)=O)=CC2C=C(C=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 355.00853350g/mol
  • Monoisotopic Mass: 355.00853350g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 144Ų

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Additional information on N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Recent Advances in the Study of N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477548-18-8)

The compound N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477548-18-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazole and benzothiophene moieties, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves the yield and purity of the compound, making it more amenable for large-scale production. The study also highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in vivo.

In terms of biological activity, N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has demonstrated promising results as an inhibitor of specific protein kinases involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits potent inhibitory activity against p38 MAP kinase, a key player in the regulation of inflammatory responses. The researchers used molecular docking and kinetic assays to elucidate the binding mode and inhibitory kinetics, providing valuable insights for further optimization.

Another area of interest is the compound's potential anticancer properties. Preliminary in vitro studies conducted by a research team at the National Cancer Institute (2023) showed that N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide induces apoptosis in certain cancer cell lines, particularly those with high expression of pro-survival proteins. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways. These findings suggest that the compound could serve as a scaffold for developing novel anticancer agents.

Despite these promising results, challenges remain in the development of N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide as a therapeutic agent. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for further pharmacokinetic and toxicological studies to assess the compound's safety and bioavailability. Additionally, structural modifications may be required to improve its selectivity and reduce potential off-target effects.

In conclusion, N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477548-18-8) represents a promising candidate for further investigation in the fields of inflammation and oncology. The latest research highlights its potential as a kinase inhibitor and anticancer agent, while also underscoring the need for additional studies to address current limitations. Continued efforts in synthetic optimization and mechanistic studies will be crucial for advancing this compound toward clinical applications.

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